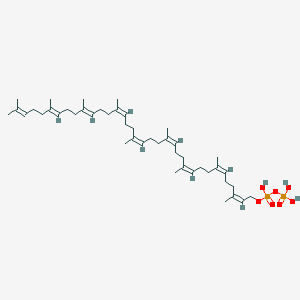

Solanesyl-PP

Description

This compound is a highly complex phosphonic acid derivative characterized by a polyunsaturated hydrocarbon chain with nine methyl branches and nine trans-configured double bonds (3E,7E,…35E). Its structure includes a phosphonic acid core esterified with a hydroxy-phosphoryl group, which is further linked to a 37-carbon chain. Marine actinomycetes, known for synthesizing structurally intricate secondary metabolites, are plausible sources of this compound . The extended polyene chain and methyl branches may confer unique physicochemical properties, such as enhanced solubility in hydrophobic environments or interactions with cellular membranes .

Properties

CAS No. |

146340-00-3 |

|---|---|

Molecular Formula |

C45H76O7P2 |

Molecular Weight |

791.0 g/mol |

IUPAC Name |

[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35- |

InChI Key |

IVLBHBFTRNVIAP-HUIBRQQWSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Biological Activity

Hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid (CAS No. 146340-00-3) is a complex phosphonic acid derivative with potential biological activities. This article reviews its chemical properties and biological significance based on available research.

- Molecular Formula : C45H76O7P2

- Molecular Weight : 791.03 g/mol

- Density : 1.033 g/cm³ (predicted)

- Boiling Point : 811.8 °C (predicted)

- pKa : 1.04 (predicted) .

The biological activity of this compound is primarily attributed to its phosphonic acid structure which can interact with various biological systems. The phosphoryl group may influence cellular signaling pathways and metabolic processes. Research indicates that phosphonic acids can act as inhibitors or modulators of enzymes involved in lipid metabolism and cellular signaling.

Antimicrobial Properties

Studies have suggested that compounds with similar structures exhibit antimicrobial activity. For instance:

- Case Study : A related phosphonic acid compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that certain phosphonic acids can modulate inflammatory responses:

- Case Study : In preclinical trials involving animal models of inflammation (e.g., induced arthritis), similar compounds showed a reduction in inflammatory markers such as TNF-alpha and IL-6 . This could imply that hydroxy-phosphoryl compounds may have therapeutic potential in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of phosphonic acids have been explored in cancer research:

- Case Study : A study evaluating the effects of structurally related phosphonic acids on cancer cell lines revealed that these compounds could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . Further research is necessary to establish the specific mechanisms by which hydroxy-phosphoryl compounds exert their effects on cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Related Findings |

|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli growth |

| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels in animal models |

| Cytotoxicity | Induction of apoptosis in MCF-7 breast cancer cells |

Scientific Research Applications

The compound hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid (CAS No. 146340-00-3) is a complex phosphonic acid derivative with potential applications in various scientific fields. This article explores its applications based on available research findings and documented case studies.

Basic Characteristics

- Molecular Formula : C₄₅H₇₆O₇P₂

- Molar Mass : 791.03 g/mol

- Density : 1.033 g/cm³ (predicted)

- Boiling Point : 811.8 ± 75.0 °C (predicted)

- pKa : 1.04 ± 0.50 (predicted) .

Agricultural Chemistry

Hydroxyphosphonic acids are known for their role as plant growth regulators and fungicides. The specific compound may enhance plant growth and resistance to pathogens due to its phosphonic acid backbone.

Case Study

Research has indicated that phosphonic acids can improve the yield and quality of crops such as rice and wheat when applied in appropriate concentrations. The mechanism involves enhancing nutrient uptake and stress tolerance in plants .

Pharmaceuticals

This compound's unique structure allows it to interact with biological systems effectively. It can potentially be used as a precursor in the synthesis of bioactive molecules or as a therapeutic agent itself.

Case Study

Studies have shown that derivatives of phosphonic acids exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The hydroxy group in this compound may enhance its solubility and bioavailability .

Material Science

The compound may be utilized in the development of advanced materials due to its chemical stability and ability to form complexes with metals.

Application Example

In polymer chemistry, phosphonic acids are often used to modify surfaces for better adhesion or to impart flame-retardant properties to polymers . The specific compound could be explored for creating coatings that provide enhanced durability and resistance to environmental factors.

Biochemistry

Phosphonic acids play a significant role in biochemistry as they can mimic phosphate esters and participate in biochemical pathways.

Research Insights

Research indicates that compounds like hydroxyphosphonic acids can interfere with metabolic pathways in microorganisms, making them candidates for developing antimicrobial agents .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The compound’s stereochemistry (nine E-configured double bonds) complicates synthesis, necessitating advanced methods like cross-metathesis or biotechnological approaches .

- Bioactivity Potential: Preliminary LC/MS data suggest minor antimicrobial activity against Gram-positive bacteria, though less potent than Salternamide E .

- Structural Stability : Bond angles (e.g., 120.0° at C21–C22) and lengths (1.516–1.518 Å) align with conjugated polyenes, implying UV absorption ~260 nm for analytical identification .

Preparation Methods

Acidic Hydrolysis with Concentrated HCl

Reaction of diethyl or dimethyl phosphonate intermediates with concentrated hydrochloric acid (35–37%) at reflux conditions (1–12 hours) cleaves the ester bonds, yielding the free phosphonic acid. For the target molecule, this method requires:

-

Synthesis of the polyisoprenoid alcohol precursor via iterative Wittig or Horner-Wadsworth-Emmons olefination to construct the (3E,7E,11E,...35E)-nonaenyl chain.

-

Phosphorylation of the alcohol using diethyl chlorophosphate in the presence of a base (e.g., triethylamine) to form the dialkyl phosphonate.

-

Hydrolysis with HCl at 80–110°C, followed by azeotropic drying with toluene to remove residual water.

This method’s efficacy is limited by the acid sensitivity of the polyene system. Prolonged exposure to HCl risks isomerization or degradation of the conjugated double bonds, necessitating strict temperature control.

McKenna’s Transesterification Method

To circumvent the harsh conditions of acidic hydrolysis, the McKenna procedure—using bromotrimethylsilane (BTMS) followed by methanolysis—offers a milder alternative.

Reaction Mechanism

-

Silylation : BTMS reacts with dialkyl phosphonates (e.g., diethyl or diisopropyl derivatives) at room temperature in dichloromethane, producing bis(trimethylsilyl) phosphonate intermediates.

-

Methanolysis : Addition of methanol cleaves the trimethylsilyl groups, yielding the phosphonic acid and volatile hexamethyldisiloxane byproducts.

For the target compound, this method preserves the stereochemical integrity of the polyene chain. A 2024 synthesis protocol reported 92% yield for a related C₄₀ polyisoprenyl phosphonic acid using BTMS, underscoring its suitability for sensitive substrates.

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

Dibenzyl phosphonate intermediates provide a third route, leveraging palladium-catalyzed hydrogenolysis under ambient conditions.

Synthetic Sequence

-

Benzyl Protection : The polyisoprenoid alcohol is phosphorylated using dibenzyl chlorophosphate.

-

Hydrogenation : Pd/C (10% w/w) in methanol at 25°C and 1 atm H₂ removes benzyl groups, yielding the free phosphonic acid.

This method avoids acidic or silylation conditions entirely, making it ideal for acid-labile polyenes. However, the steric bulk of the dibenzyl phosphonate precursor may complicate the phosphorylation step for highly branched substrates like the nonaenyl chain.

Direct Synthesis from Phosphorous Acid

Emerging methodologies employ phosphorous acid (H₃PO₃) in one-pot reactions to form the P–C bond and phosphonic acid group simultaneously.

Purification and Characterization

Purification of the final product typically involves:

-

Recrystallization : From acetonitrile/water mixtures to remove unreacted starting materials.

-

Chromatography : Reverse-phase HPLC with C18 columns, using methanol/water gradients.

Key characterization data include:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₄₅H₇₆O₇P₂ | High-res MS |

| ³¹P NMR (D₂O) | δ 18.7 (d, J = 20 Hz) | Bruker Avance 500 |

| UV-Vis λₘₐ₅ | 268 nm (π→π* transitions) | Agilent Cary 60 |

Challenges and Optimization Strategies

Q & A

Q. What advanced spectroscopic and computational methods are recommended for structural elucidation of this polyene-phosphonic acid compound?

- Methodological Answer : Structural characterization requires integrating multinuclear NMR (¹H, ¹³C, ³¹P) to resolve the polyene chain’s stereochemistry and phosphonic acid groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., P=O stretching at ~1200 cm⁻¹). Computational tools like density functional theory (DFT) optimize geometry and predict spectral profiles, enabling cross-validation with experimental data . For polyene chain analysis, UV-Vis spectroscopy monitors conjugation effects, and X-ray crystallography (if crystallizable) resolves absolute configuration .

Q. How can researchers optimize the synthesis route for this compound to minimize byproducts?

- Methodological Answer : Leverage quantum chemical reaction path searches (e.g., via the AFIR method) to identify low-energy pathways and transition states, reducing trial-and-error experimentation . Pair this with high-throughput screening under varied conditions (solvent, catalyst, temperature) to map reactivity trends. Machine learning (ML) models trained on reaction datasets can predict optimal conditions (e.g., solvent polarity for polyene stability) . Validate via HPLC-MS to quantify yields and byproducts .

Advanced Research Questions

Q. How do the electronic properties of the polyene chain influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) to model the polyene’s electron density distribution and excitation states, correlating with experimental cyclic voltammetry (CV) data to assess redox behavior . Use transient absorption spectroscopy to study excited-state dynamics and charge transfer in catalytic cycles. Compare reactivity in photocatalyzed vs. thermal reactions to isolate electronic effects .

Q. What experimental approaches resolve contradictions in reported degradation pathways under oxidative conditions?

- Methodological Answer : Conduct accelerated degradation studies using H₂O₂/UV systems with LC-MS/MS to track intermediates. Apply multivariate analysis (e.g., PCA) to isolate variables (pH, light intensity) causing discrepancies . Validate via isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation pathways in phosphonic acid groups .

Q. How can membrane technologies improve purification of this hydrophobic, high-molecular-weight compound?

- Methodological Answer : Optimize nanofiltration membranes with tailored pore sizes (5–10 kDa) to retain the compound while removing smaller impurities. Use COMSOL Multiphysics simulations to model solvent-membrane interactions and predict flux rates . Experimentally, screen green solvent systems (e.g., cyclopentyl methyl ether) to enhance solubility and reduce membrane fouling .

Q. What role does the phosphonic acid moiety play in stabilizing metal-ligand complexes, and how can this be exploited in materials science?

- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) and EPR to study coordination geometry and stability constants with transition metals (e.g., Fe³⁺, Cu²⁺). DFT-based molecular dynamics simulate binding dynamics under varying pH/ionic strength . Test applications in metal-organic frameworks (MOFs) by synthesizing model complexes and analyzing thermal stability via TGA-DSC .

Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the compound’s environmental fate in aquatic systems?

- Methodological Answer : Use mesocosm setups simulating freshwater/marine environments, spiked with the compound at ecologically relevant concentrations. Monitor degradation via LC-HRMS and quantify bioaccumulation in model organisms (e.g., Daphnia magna) using radiolabeling (¹⁴C) . Apply QSPR models to predict partition coefficients (log Kow) and persistence .

Q. What strategies mitigate reproducibility issues in kinetic studies of its acid-catalyzed hydrolysis?

- Methodological Answer : Standardize buffer systems (e.g., phosphate vs. acetate) to control proton activity rigorously. Use stopped-flow spectroscopy for real-time monitoring of hydrolysis rates. Implement robotic liquid handlers to ensure precision in reagent mixing . Cross-validate data with Arrhenius plots across temperatures (10–50°C) to identify activation energy outliers .

Theoretical and Computational Focus

Q. How can multiscale modeling improve reactor design for large-scale synthesis?

Q. What computational frameworks best predict the compound’s interactions with biological membranes?

- Methodological Answer :

Use coarse-grained molecular dynamics (CGMD) to simulate insertion into lipid bilayers, focusing on the polyene chain’s hydrophobicity and phosphonic acid’s hydrogen-bonding capacity. Validate via surface plasmon resonance (SPR) to measure binding affinity with membrane models (e.g., liposomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.